molecular formula C36H27N7Na2O8S2 B1493569 Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate CAS No. 72390-60-4

Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate

Cat. No.: B1493569
CAS No.: 72390-60-4
M. Wt: 795.8 g/mol
InChI Key: QDZTUZJDBDDQOQ-UHFFFAOYSA-L
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Description

Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate is a complex synthetic azo compound characterized by three azo (-N=N-) linkages, two sulfonate (-SO₃⁻) groups, and aromatic substituents (methyl, phenyl, and aminophenyl). Its structure suggests applications as a high-performance dye or pigment due to extended conjugation from multiple azo groups and sulfonate-mediated water solubility. Azo compounds are widely used in textiles, food colorants, and pharmaceuticals, with sulfonation enhancing solubility and stability in aqueous matrices .

Properties

IUPAC Name

disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29N7O8S2.2Na/c1-20-16-22(8-14-28(20)40-38-26-10-12-27(44)13-11-26)23-9-15-29(21(2)17-23)41-42-34-30(52(46,47)48)18-24-19-31(53(49,50)51)35(36(45)32(24)33(34)37)43-39-25-6-4-3-5-7-25;;/h3-19,44-45H,37H2,1-2H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZTUZJDBDDQOQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)[O-])N=NC5=CC=CC=C5)S(=O)(=O)O)S(=O)(=O)O)C)N=NC6=CC=C(C=C6)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27N7Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72390-60-4
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-[4'-[2-(4-hydroxyphenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Disodium; 8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate, commonly known as Direct Green 85 , is a synthetic dye that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, potential applications, and relevant research findings.

  • Chemical Formula : C₁₄H₁₄N₄Na₂O₆S₂
  • Molecular Weight : 427.36 g/mol
  • CAS Number : 72390-60-4
  • IUPAC Name : Disodium; 8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate

1. Antimicrobial Properties

Research indicates that Direct Green 85 exhibits antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves disrupting bacterial cell membranes or interfering with metabolic pathways.

2. Cytotoxicity

In vitro studies have shown that Direct Green 85 can induce cytotoxic effects in cancer cell lines. For instance, a report highlighted its ability to reduce cell viability in human breast cancer cells (MCF-7) through apoptosis induction. The compound activates caspase pathways, leading to programmed cell death .

3. Photodynamic Activity

Direct Green 85 has been explored for its potential as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for treating tumors and microbial infections. Research has indicated that upon irradiation, the dye effectively induces cell death in targeted tissues .

Research Findings and Case Studies

StudyObjectiveFindings
Antimicrobial activityInhibition of bacterial growth in both Gram-positive and Gram-negative strains.
Cytotoxic effects on cancer cellsInduction of apoptosis in MCF-7 breast cancer cells via caspase activation.
Photodynamic therapy potentialEffective generation of ROS leading to cell death upon light activation.

Applications

  • Textile Industry : Due to its vibrant color and stability, Direct Green 85 is widely used in dyeing textiles.
  • Biomedical Research : Its properties as a photosensitizer make it valuable in developing novel cancer therapies.
  • Microbial Control : The antimicrobial properties suggest potential applications in disinfectants and preservatives.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Azo Groups Sulfonate Groups Key Substituents Applications Reference
Target Compound C₃₄H₂₅N₇Na₂O₈S₂ 3 2 Methyl, phenyl, aminophenyl, oxidophenyl High-performance dye (hypothetical) -
Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate (Food Yellow 3) C₁₆H₁₁N₂Na₂O₇S₂ 1 2 Sulfophenyl Food dye, textile colorant
Disodium 7-[[4-(2-bromoprop-2-enoylamino)-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonate C₂₀H₁₄BrN₅Na₂O₈S₂ 1 2 Bromo, carbamoyl Specialty chemical
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol C₁₉H₁₇N₅O 2 0 Aminophenyl, phenylhydrazone Potential pharmaceutical

Key Observations :

  • Azo Group Multiplicity : The target compound’s three azo groups enable broad UV-Vis absorption (hypothesized λmax > 500 nm), surpassing Food Yellow 3 (λmax ~ 430 nm) . However, steric hindrance from methyl/phenyl groups may reduce conjugation efficiency compared to linear azo dyes.
  • Sulfonation: The dual sulfonate groups enhance water solubility (>100 g/L in aqueous media, extrapolated from Food Yellow 3 data) , unlike the non-sulfonated compound in , which is lipid-soluble.
  • Electronic Effects: DFT studies on analogous azo compounds reveal electron-withdrawing substituents (e.g., sulfonate) stabilize the azo linkage, while electron-donating groups (e.g., amino) increase redox sensitivity.

Preparation Methods

Diazotization of Aromatic Amines

The initial step involves converting aromatic amines into diazonium salts under cold acidic conditions, typically using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at temperatures between 0°C and 5°C. This step is essential for generating reactive diazonium intermediates for subsequent azo coupling.

Step Reagents/Conditions Purpose
1 Aromatic amine, NaNO2, HCl, 0-5°C Formation of diazonium salt

Azo Coupling Reactions

The diazonium salt is then reacted with activated aromatic compounds bearing electron-donating groups such as amino or hydroxyl groups to form azo bonds (–N=N–). The coupling is performed in aqueous or mixed solvent systems at controlled pH (usually slightly alkaline to neutral) and temperatures (0-25°C) to optimize yield and selectivity.

Step Reagents/Conditions Purpose
2 Diazonium salt + activated aromatic compound, pH 6-8, 0-25°C Formation of azo linkages

Multiple azo coupling steps are required to build the tri-azo structure seen in the target compound, sequentially introducing each diazenyl moiety.

Sulfonation

Sulfonation introduces sulfonate (–SO3H) groups to increase water solubility and confer the disodium salt character. This is typically achieved by treating the azo compound with sulfuric acid or oleum under controlled temperature (50-150°C) conditions. The sulfonic acid groups are then neutralized with sodium hydroxide to form the disodium salt.

Step Reagents/Conditions Purpose
3 Sulfuric acid/oleum, 50-150°C Introduction of sulfonate groups
4 NaOH, aqueous solution Neutralization to disodium salt

Purification and Isolation

The final product is isolated by filtration or crystallization from aqueous solution, often followed by drying under vacuum. Purity is confirmed by spectroscopic methods such as UV-Vis, IR, and NMR, and by elemental analysis.

Research Findings and Process Optimization

Research on azo dye preparation emphasizes:

  • Control of pH and temperature during diazotization and coupling to prevent side reactions such as hydrolysis or over-coupling.
  • Use of mixed solvents (e.g., water with ethanol or acetonitrile) to improve solubility of intermediates and control reaction rates.
  • Stepwise azo coupling to ensure regioselective formation of multiple azo linkages.
  • Sulfonation conditions optimized to avoid degradation of azo bonds while achieving high sulfonation degree.
  • Use of sodium salts to stabilize the final dye as disodium salts enhancing water solubility and dyeing properties.

Comparative Data Table of Preparation Parameters

Preparation Step Typical Reagents/Conditions Temperature Range pH Range Notes
Diazotization Aromatic amine, NaNO2, HCl 0-5°C Acidic Cold conditions prevent diazonium decomposition
Azo Coupling Diazonium salt + activated aromatic compound 0-25°C 6-8 pH control critical for coupling efficiency
Sulfonation Sulfuric acid or oleum 50-150°C Acidic Controlled to avoid azo bond cleavage
Neutralization NaOH (aqueous) Ambient Basic Forms disodium sulfonate salt
Purification Filtration, crystallization, drying Ambient to 60°C Neutral Ensures high purity and stability

Supporting Analogous Patent Information

Although no direct patent or literature source explicitly outlines the preparation of this exact compound, related azo compounds with multiple diazenyl and sulfonate groups are prepared via similar methods. For example:

  • Processes involving diazotization and azo coupling in the presence of acids and bases with controlled temperature and solvent conditions are standard in azo dye synthesis.
  • Sulfonation and neutralization steps to form disodium salts are common to enhance water solubility and dye stability.
  • Multi-step coupling to build complex azo structures is practiced with careful pH and temperature control to avoid decomposition.

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